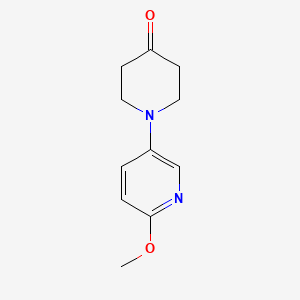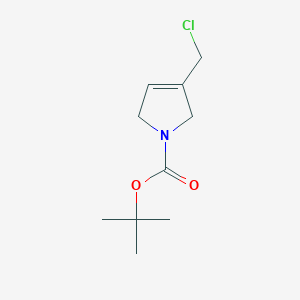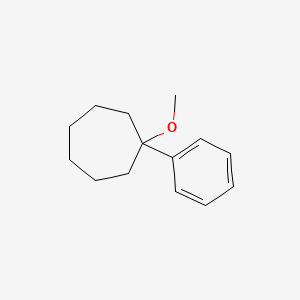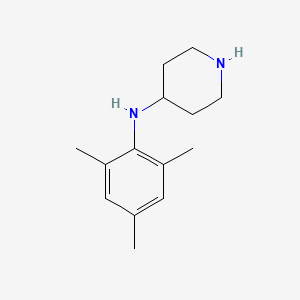![molecular formula C15H24O3Si B8508428 4-[(tert-butyldimethylsilyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B8508428.png)
4-[(tert-butyldimethylsilyl)oxy]-3-ethoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(tert-Butyldimethylsilyl)oxy]-3-ethoxybenzaldehyde is an organic compound that features a benzaldehyde core substituted with a tert-butyldimethylsilyloxy group and an ethoxy group. This compound is of interest in organic synthesis due to its unique structural properties, which make it a valuable intermediate in the preparation of various complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(tert-butyldimethylsilyl)oxy]-3-ethoxybenzaldehyde typically involves the protection of the hydroxyl group on a benzaldehyde derivative using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The ethoxy group can be introduced via an etherification reaction using ethyl iodide and a suitable base.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar protection and etherification steps, but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors could enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyldimethylsilyloxy group can be substituted under acidic conditions to yield the corresponding hydroxyl derivative.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Acidic conditions (e.g., acetic acid/water mixture)
Major Products:
Oxidation: 4-[(tert-Butyldimethylsilyl)oxy]-3-ethoxybenzoic acid
Reduction: 4-[(tert-Butyldimethylsilyl)oxy]-3-ethoxybenzyl alcohol
Substitution: 4-Hydroxy-3-ethoxybenzaldehyde
Applications De Recherche Scientifique
4-[(tert-Butyldimethylsilyl)oxy]-3-ethoxybenzaldehyde is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In the study of enzyme-catalyzed reactions involving aldehydes and their derivatives.
Medicine: Potential use in the synthesis of drug candidates with specific functional groups.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 4-[(tert-butyldimethylsilyl)oxy]-3-ethoxybenzaldehyde involves its reactivity as an aldehyde and the protective role of the tert-butyldimethylsilyloxy group. The aldehyde group can participate in nucleophilic addition reactions, while the silyl ether group provides stability against hydrolysis and oxidation, allowing for selective reactions at other sites on the molecule.
Comparaison Avec Des Composés Similaires
- 4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde
- 4-tert-Butyldimethylsiloxy-1-butanol
- (tert-Butyldimethylsilyloxy)acetaldehyde
Comparison: 4-[(tert-Butyldimethylsilyl)oxy]-3-ethoxybenzaldehyde is unique due to the presence of both the tert-butyldimethylsilyloxy and ethoxy groups, which provide distinct reactivity and stability profiles. Compared to 4-[(tert-butyldimethylsilyl)oxy]benzaldehyde, the ethoxy group introduces additional steric and electronic effects, influencing the compound’s behavior in chemical reactions.
Propriétés
Formule moléculaire |
C15H24O3Si |
|---|---|
Poids moléculaire |
280.43 g/mol |
Nom IUPAC |
4-[tert-butyl(dimethyl)silyl]oxy-3-ethoxybenzaldehyde |
InChI |
InChI=1S/C15H24O3Si/c1-7-17-14-10-12(11-16)8-9-13(14)18-19(5,6)15(2,3)4/h8-11H,7H2,1-6H3 |
Clé InChI |
UUDWKDIWTMSTOW-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC(=C1)C=O)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4'-(2-Hydroxyethoxy)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B8508365.png)









![N-[2-(Benzyloxy)-5-(pyridine-2-carbonyl)phenyl]acetamide](/img/structure/B8508438.png)
![6-Fluoro-2-(pyridin-3-yl)imidazo[1,2-a]pyridine](/img/structure/B8508440.png)
